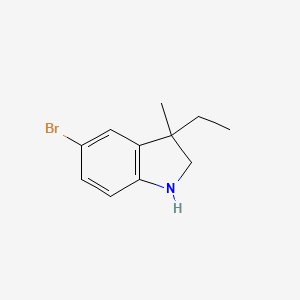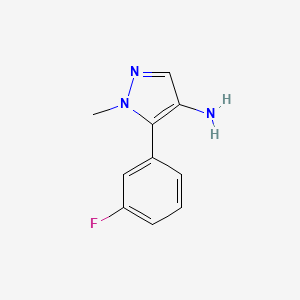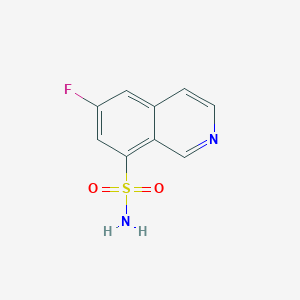
6-Fluoroisoquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroisoquinoline-8-sulfonamide is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-8-sulfonamide typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, often employs large-scale fluorination reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted isoquinoline derivatives .
Scientific Research Applications
6-Fluoroisoquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an antibacterial agent, particularly against fluoroquinolone-resistant bacteria.
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of DNA gyrase, an essential bacterial enzyme. By binding to a hydrophobic pocket in the GyrA subunit, the compound disrupts the enzyme’s function, leading to antibacterial effects . This mechanism is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic resistance .
Comparison with Similar Compounds
6-Fluoroisoquinoline: Another fluorinated isoquinoline with similar structural features.
8-Fluoroisoquinoline: A compound with fluorine at a different position on the isoquinoline ring.
6,8-Difluoroisoquinoline: A derivative with fluorine atoms at both the 6 and 8 positions.
Uniqueness: 6-Fluoroisoquinoline-8-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in medicinal chemistry for developing new antibacterial agents .
Properties
Molecular Formula |
C9H7FN2O2S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-fluoroisoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H7FN2O2S/c10-7-3-6-1-2-12-5-8(6)9(4-7)15(11,13)14/h1-5H,(H2,11,13,14) |
InChI Key |
CGSKCKIBFCFKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13211763.png)
![3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13211779.png)
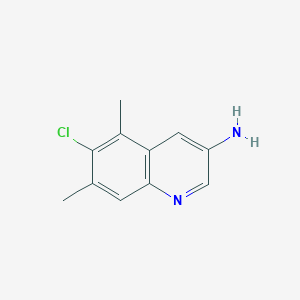
methanol](/img/structure/B13211788.png)
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211790.png)
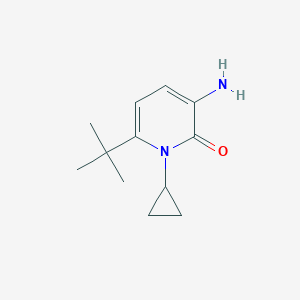
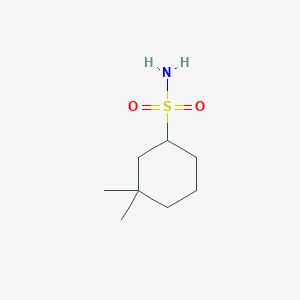

![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate](/img/structure/B13211813.png)

